An In-Depth Technical Guide to the Chemical Structure Analysis of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid
An In-Depth Technical Guide to the Chemical Structure Analysis of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid
Abstract
This technical guide provides a comprehensive framework for the chemical structure analysis of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid, a substituted aminobenzoic acid of significant interest in medicinal chemistry and drug development. Recognizing the critical need for unambiguous structural confirmation and purity assessment, this document moves beyond a simple listing of procedures. It details an integrated analytical strategy employing orthogonal techniques, primarily Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For each technique, we delve into the causality behind methodological choices, provide detailed experimental protocols, and present predicted data to guide researchers. This guide is designed for scientists and professionals in drug discovery and chemical research, offering field-proven insights to ensure the highest standards of scientific integrity and data validity.
Introduction to 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid
Core Chemical Structure and Functional Significance
5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid is a multifaceted molecule built upon a 2-aminobenzoic acid scaffold. Its structure is characterized by several key functional domains:
-
A Brominated Phenyl Ring: The bromine atom at the C-5 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. It also serves as a crucial spectroscopic handle for mass spectrometry.
-
A Secondary Amine Linker: This linker connects the aromatic core to the aliphatic side chain, providing conformational flexibility and a potential hydrogen bond donor site.
-
A Dipolar Carboxylic Acid System: The molecule possesses two carboxylic acid groups—one attached to the aromatic ring and one terminating the propyl side chain. Their respective pKa values will dictate the molecule's overall charge and solubility at different physiological pH levels.
The presence of these groups suggests potential applications as a key intermediate in the synthesis of more complex pharmaceutical agents or as a pharmacologically active compound itself, leveraging the known biological activities of aminobenzoic acid derivatives.[1][2]
Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for designing analytical methods and anticipating its behavior in biological systems. The following table summarizes the predicted properties for the title compound.
| Property | Predicted Value | Significance in Analysis |
| Molecular Formula | C₁₁H₁₂BrNO₄ | Fundamental for mass spectrometry confirmation. |
| Molecular Weight | 302.12 g/mol | Used to identify the molecular ion peak in MS. |
| Exact Mass | 300.99497 Da | Critical for high-resolution mass spectrometry (HRMS) for unambiguous formula determination. |
| XLogP3 | ~2.5 - 3.5 | Suggests moderate lipophilicity, guiding the choice of reversed-phase chromatography conditions. |
| pKa₁ (Aromatic COOH) | ~3.5 - 4.5 | Influences ionization state in HPLC mobile phases and ESI-MS. |
| pKa₂ (Aliphatic COOH) | ~4.5 - 5.0 | Influences ionization state in HPLC mobile phases and ESI-MS. |
Relevance in Medicinal Chemistry
The aminobenzoic acid core is a privileged scaffold in drug discovery.[2] Related structures, such as 2-amino-5-bromobenzoic acid, are utilized in the synthesis of inhibitors for targets like the hepatitis C virus NS5b polymerase.[3][4] Furthermore, brominated benzoic acid derivatives serve as crucial starting materials for widely-used antidiabetic drugs, including SGLT2 inhibitors.[5][6] The unique arrangement of a brominated aromatic system linked to a carboxy-alkyl chain positions 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid as a valuable building block for creating novel therapeutics with tailored pharmacological profiles.
The Analytical Strategy: A Framework for Unambiguous Confirmation
The definitive characterization of a synthesized molecule requires a multi-pronged, orthogonal approach. Relying on a single analytical technique is insufficient to establish both structure and purity with high confidence. Our recommended workflow integrates NMR, MS, and HPLC to build a self-validating system of evidence.
Caption: A comprehensive analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[7] It is an indispensable, non-destructive method for confirming the identity of synthesized compounds.[7]
Predicted ¹H and ¹³C NMR Spectral Features
The causality behind NMR is that the chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment.[7] Based on the structure of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid, we can predict the key features of its spectra.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Ar-H (C6-H) | ~7.8 - 8.0 | d | 1H | Ortho to COOH, deshielded. |
| Ar-H (C4-H) | ~7.5 - 7.7 | dd | 1H | Ortho to Br, meta to COOH. |
| Ar-H (C3-H) | ~6.8 - 7.0 | d | 1H | Ortho to NH group, shielded. |
| N-H | ~8.5 - 9.5 | t (broad) | 1H | Amine proton, coupled to adjacent CH₂. Exchangeable with D₂O. |
| α-CH₂ | ~3.2 - 3.4 | q | 2H | Adjacent to NH group. |
| β-CH₂ | ~1.8 - 2.0 | quintet | 2H | Alkyl chain methylene. |
| γ-CH₂ | ~2.2 - 2.4 | t | 2H | Adjacent to aliphatic COOH. |
| COOH (Aromatic) | ~12.0 - 13.0 | s (broad) | 1H | Acidic proton, highly deshielded. Exchangeable with D₂O. |
| COOH (Aliphatic) | ~11.5 - 12.5 | s (broad) | 1H | Acidic proton. Exchangeable with D₂O. |
¹³C NMR Predictions: The spectrum is expected to show 11 distinct signals corresponding to each unique carbon environment: 6 aromatic carbons (4 CH, 2 quaternary), 2 carboxyl carbons (C=O), and 3 aliphatic carbons (-CH₂-).
Experimental Protocol: NMR Analysis
This protocol ensures high-quality data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry NMR tube.[7]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective at solubilizing both carboxylic acid groups.[7]
-
Gently vortex or sonicate the sample until the compound is fully dissolved.
-
-
Instrument Setup:
-
Use a spectrometer operating at a minimum of 400 MHz for sufficient signal dispersion.
-
Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
-
Integrate the ¹H signals to determine the relative proton ratios.
-
Analyze chemical shifts, integration values, and splitting patterns to confirm the structure matches the predictions.[7]
-
Mass Spectrometry (MS): Absolute Molecular Identity
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] It is the definitive method for confirming the elemental composition.
Expected Mass Spectrum and Isotopic Signature
The most critical feature in the mass spectrum of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid will be the isotopic pattern generated by the bromine atom. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
Ionization Choice: Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and presence of acidic protons. Analysis in negative ion mode (ESI-) is ideal, detecting the deprotonated molecule [M-H]⁻.
-
Expected Molecular Ions (in ESI-):
-
[M(⁷⁹Br)-H]⁻: m/z 299.98
-
[M(⁸¹Br)-H]⁻: m/z 301.98
-
-
Key Signature: The spectrum will show a characteristic "doublet" of peaks of nearly equal intensity, separated by 2 Da. This is an unmistakable confirmation of the presence of a single bromine atom.
-
Fragmentation: Tandem MS (MS/MS) can induce fragmentation, with likely losses including H₂O (18 Da), CO₂ (44 Da), and cleavage at the N-C bond of the side chain.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the initial mobile phase.
-
-
Instrumentation:
-
Utilize an HPLC system coupled to a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
-
Chromatographic Conditions:
-
Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Run a gradient from low to high organic content to elute the compound.
-
-
Mass Spectrometer Settings:
-
Set the ESI source to operate in negative ion mode.
-
Acquire full scan data over a mass range that includes the expected molecular ions (e.g., m/z 100-500).
-
Set collision energy in the MS/MS experiment to observe fragmentation patterns.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z values (299.98 and 301.98).
-
Examine the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight and the 1:1 bromine isotopic pattern.
-
If using HRMS, confirm that the measured exact mass is within 5 ppm of the theoretical value.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
While NMR and MS confirm identity, HPLC is the authoritative technique for determining the purity of a compound.[8] It excels at separating the target molecule from starting materials, by-products, and other impurities.
Method Development Rationale
The choice of HPLC parameters is dictated by the chemical nature of the analyte.
-
Stationary Phase: A reversed-phase C18 column is the logical choice, as it effectively retains moderately nonpolar compounds based on hydrophobic interactions.[8][9]
-
Mobile Phase: The key to a successful separation is controlling the ionization of the analyte's two carboxylic acid groups and the secondary amine. An acidic mobile phase (e.g., pH 2-3, achieved with formic or phosphoric acid) is required.[8] This suppresses the ionization of the carboxyl groups, rendering the molecule more nonpolar, which increases its retention on the C18 column and results in sharp, symmetrical peaks.
-
Detection: The brominated phenyl ring contains a strong chromophore. A UV detector set to a wavelength of maximum absorbance (likely around 254 nm or determined by a photodiode array [DAD] detector scan) will provide excellent sensitivity.
Experimental Protocol: Reversed-Phase HPLC
-
Preparation of Solutions:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid or phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) of the same acid.
-
Sample Solution: Accurately weigh and dissolve the compound in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.[8]
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a pump, autosampler, column oven, and DAD or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-22 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area). Purity is typically reported as Area(main peak) / Total Area(all peaks) * 100.
-
Integrated Data Analysis: A Self-Validating Conclusion
Caption: A decision-making flowchart for integrated data analysis.
This logical progression ensures that a sample is only accepted when all three pillars of analysis—purity, molecular weight, and structural connectivity—are in complete agreement.
References
-
ResearchGate. (n.d.). Separation of a mixture of benzoic acid derivatives. [Link]
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Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]
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ResearchGate. (2025). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. [Link]
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PubChem. (n.d.). 5-Bromo-2-{[(1s,3r)-3-Carboxycyclohexyl]amino}benzoic Acid. [Link]
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PMC. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. [Link]
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Thieme Connect. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. [Link]
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University of Alberta. (2011). 4-bromobenzoic acid NMR Spectrum. [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid.
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UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. [Link]
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MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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Oakwood Chemical. (n.d.). 5-Bromo-2-((carboxymethyl)amino)benzoic acid. [Link]
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MDPI. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP). [Link]
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DIGIBUG Principal. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. [Link]
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